Ethyl 3-(2-Pyridyl)propiolate

Description

Significance of Pyridine-Containing Scaffolds in Modern Chemical Research

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural unit in a vast array of chemical compounds. Its presence is notable in numerous important natural products, including vitamins like niacin and vitamin B6, as well as various alkaloids. dovepress.com In the realm of medicinal chemistry, pyridine derivatives are highly prized and constitute the core of more than 7,000 drug molecules. rsc.org This prevalence is due to the pyridine moiety's ability to enhance the pharmacological profiles of bioactive molecules. dovepress.com

The inclusion of a pyridine scaffold can significantly impact a compound's properties, such as improving its biochemical potency, metabolic stability, and cellular permeability. researchgate.net As a polar and ionizable aromatic molecule, it is often used to increase the solubility and bioavailability of less soluble substances. enpress-publisher.com The versatility of the pyridine ring as a reactant and a starting material for structural modifications makes it a cornerstone in the design and synthesis of new therapeutic agents. rsc.orgenpress-publisher.com Consequently, a large number of FDA-approved drugs feature this scaffold, and its continued incorporation into novel drug candidates is anticipated. researchgate.netrsc.org Beyond pharmaceuticals, pyridine derivatives are also crucial in the agrochemical industry as insecticides, fungicides, and herbicides. enpress-publisher.com

The Role of Propiolate Esters as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Propiolate esters, such as ethyl propiolate and methyl propiolate, are highly versatile reagents in organic synthesis. wikipedia.orgchemicalbook.com These compounds are esters of propiolic acid, the simplest acetylenic carboxylic acid. wikipedia.orgchemicalbook.com Their defining feature is an electron-deficient carbon-carbon triple bond, which makes them potent electrophiles and thus reactive toward a wide range of nucleophiles. wikipedia.orgchemicalbook.com

This reactivity makes propiolate esters valuable building blocks for constructing more complex molecules, especially heterocycles. wikipedia.org They are frequently employed in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, to synthesize pyrazoles and triazoles, which have significant applications in medicinal and agrochemical development. chemicalbook.comchemicalbook.com Furthermore, they participate in Michael additions and tandem reactions, allowing for the vicinal functionalization of the alkyne bond. organic-chemistry.orgacs.org For example, the copper-catalyzed carbocupration of propiolate esters enables the stereoselective synthesis of substituted vinyl silanes. organic-chemistry.org The versatility and reactivity of propiolate esters have established them as indispensable tools for the efficient, one-pot synthesis of multifunctional organic compounds. chemicalbook.comscirp.org

Overview of Academic Research Contributions to Ethyl 3-(2-Pyridyl)propiolate Chemistry

This compound combines the features of both a pyridine ring and a propiolate ester, making it a substrate of interest in the synthesis of complex heterocyclic systems. Research has demonstrated its utility in cycloaddition reactions, a common application for activated alkynes.

A notable application involves the synthesis of indolizine (B1195054) derivatives, which are themselves important heterocyclic scaffolds. In one study, a series of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized via a 1,3-dipolar cycloaddition. nih.gov This reaction involved reacting a substituted pyridine (4-(piperidin-1-yl)pyridine) with various phenacyl bromides and ethyl propiolate, showcasing the role of the propiolate as a key building block in forming the fused ring system. nih.gov

Further research into the reactivity of pyridine-containing systems with activated alkynes has shown that the reaction pathways can be complex and lead to diverse products. For instance, the reaction between 2-tert-butylindolizine (B160049) and ethyl propiolate resulted in the formation of a pyrrolo[2,1,5-cd]indolizine structure. osi.lv Additionally, the reaction of a related compound, ethyl 3-(2-pyridyl)-trans-acrylate, with acetylenic esters like dimethyl acetylenedicarboxylate, has been shown to produce 4H-quinolizine derivatives through a spiro-intermediate. rsc.org These studies highlight the synthetic potential of combining the pyridine nucleus with the reactive propiolate moiety to access a variety of complex, nitrogen-containing heterocycles.

Below is a table summarizing key properties of a related isomer, Ethyl 3-(4-Pyridyl)propiolate, to provide context for this class of compounds.

| Property | Value | Source |

| Analyte Name | Ethyl 3-(4-Pyridyl)propiolate | lgcstandards.com |

| CAS Number | 66869-71-4 | lgcstandards.com |

| Molecular Formula | C10H9NO2 | lgcstandards.com |

| Molecular Weight | 175.184 g/mol | lgcstandards.com |

| Accurate Mass | 175.0633 | lgcstandards.com |

| IUPAC Name | ethyl 3-(4-pyridyl)prop-2-ynoate | lgcstandards.com |

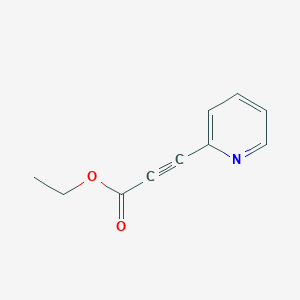

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyridin-2-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXKNZOKZGKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497766 | |

| Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66869-70-3 | |

| Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 3 2 Pyridyl Propiolate

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon triple bond in ethyl 3-(2-pyridyl)propiolate makes it an excellent dipolarophile and dienophile for cycloaddition reactions, leading to the formation of a wide array of five- and six-membered heterocyclic compounds.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for synthesizing five-membered heterocycles. wikipedia.org this compound readily participates in these reactions with various 1,3-dipoles.

The cycloaddition reactions involving this compound are often characterized by high regioselectivity and stereoselectivity. researchgate.net In the reaction between aryl azides and ethyl propiolate, a non-symmetrical alkyne, the process occurs with complete regioselectivity. mdpi.com Theoretical studies on similar systems, such as the reaction of nitrones with nitroalkenes, also show high regio- and stereocontrol. researchgate.net The regioselectivity can often be predicted by analyzing the frontier molecular orbitals (FMO) of the reactants. wikipedia.org For instance, in the reaction of carbonyl ylide dipoles with methyl propiolate, the major regioisomer results from the interaction where the largest coefficients of the dipole's HOMO and the dipolarophile's LUMO align. wikipedia.org The stereospecificity of these reactions, where the stereochemistry of the dipolarophile is retained in the product, supports a concerted pericyclic mechanism. wikipedia.org

The reaction of this compound with azides is a prominent example of a [3+2] cycloaddition, leading to the formation of 1,2,3-triazole derivatives. mdpi.commdpi.com This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry. acs.org While the uncatalyzed reaction between an azide (B81097) and an alkyne can produce a mixture of 1,4- and 1,5-disubstituted triazoles, the use of catalysts can control the regioselectivity. acs.org Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are well-established for selectively producing 1,4-disubstituted 1,2,3-triazoles. acs.org Conversely, ruthenium catalysts favor the formation of the 1,5-disubstituted isomer. acs.org

In a specific study, the reaction of a ruthenium azido (B1232118) complex with excess ethyl propiolate resulted in the formation of zwitterionic N(1)-bound ruthenium 1,2,3-triazolato complexes. scirp.org This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. scirp.org

Table 1: Examples of Triazole Formation via [3+2] Cycloaddition

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Aryl azides and ethyl propiolate | None | 1,4-disubstituted triazole | mdpi.com |

| Ruthenium azido complex and ethyl propiolate | None (metal complex as reactant) | Zwitterionic ruthenium 1,2,3-triazolato complexes | scirp.org |

| Azides and terminal alkynes | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | acs.org |

The mechanism of [3+2] cycloadditions has been a subject of detailed investigation. While many are considered concerted pericyclic reactions, there is growing evidence for stepwise mechanisms involving zwitterionic intermediates in certain cases. researchgate.netmdpi.com

In the context of the reaction between aryl azides and ethyl propiolate, theoretical studies using Molecular Electron Density Theory (MEDT) suggest that the reaction proceeds through a polar, single-step mechanism. mdpi.comnih.gov Although attempts to isolate postulated zwitterionic intermediates were unsuccessful, the formation of zwitterions in an "extended" conformation on parallel reaction pathways is considered possible. mdpi.comnih.gov Electron Localization Function (ELF) analysis indicates that the cycloaddition leading to the 1,4-triazole follows a two-stage, one-step mechanism. mdpi.comresearchgate.netnih.gov These zwitterionic species are thought to be formed by the donation of non-bonding electron densities from the nitrogen atom of the azide to the carbon atoms of the ethyl propiolate. mdpi.comresearchgate.netnih.gov

Pyridinium-3-olates can act as 1,3-dipoles in cycloaddition reactions. The reaction of 1-(propargyl)pyridinium-3-olate with ethyl propiolate under ultrasonic irradiation proceeds regioselectively to yield two major regioisomeric bicyclic products and one minor furo[2,3-c]pyridine (B168854) derivative. nih.govnih.govmdpi.com Density Functional Theory (DFT) calculations have been used to study the mechanism and explain the observed regioselectivity, with transition state calculations aligning with the experimental formation of the major products in nearly equal ratios. nih.govnih.gov

Exploration of Zwitterionic Intermediates and Multistage Mechanisms in Cycloadditions

[4+2] Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles

This compound can also participate in [4+2] cycloaddition reactions (Diels-Alder reactions) as a dienophile to form six-membered nitrogen-containing heterocycles. These reactions are crucial for the synthesis of various fused heterocyclic systems. For example, radical cyclization of 2-isocyanobiarenes, which can be formed from precursors involving reactions with alkynes like ethyl propiolate, is a method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org The synthesis of substituted pyridines can also be achieved through various catalytic cycloaddition methods, such as the rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes. mdpi.com

Nucleophilic and Electrophilic Addition Reactions

Conjugate Addition Strategies to the Triple Bond

The electron-withdrawing nature of the ester group in this compound activates the carbon-carbon triple bond for conjugate addition by various nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Soft nucleophiles readily attack the β-carbon of the propiolate, leading to the formation of α,β-unsaturated products. nih.gov For instance, the reaction with thiols, known as the thiol-yne Michael addition, can be catalyzed by bases like N-methylmorpholine. nih.govacs.org Studies have shown that the reaction of ethyl propiolate with thiols proceeds efficiently, with the terminal alkyne yielding the highest product amount. nih.govacs.org The presence of substituents on the β-carbon can introduce steric hindrance, which may lead to lower yields. nih.govacs.org

The solvent can also play a crucial role in these reactions. For example, the triethylamine-catalyzed reaction between ethyl propiolate and dodecanethiol has been studied in various solvents, demonstrating the influence of the reaction medium on the outcome. nih.gov

Nitrogen nucleophiles, such as 2-aminopyridine (B139424), can undergo conjugate addition to acrylate (B77674) derivatives, a reaction analogous to additions to propiolates. patsnap.com This type of reaction, often catalyzed by an acid like acetic acid, provides a route to compounds such as 3-(pyridine-2-yl-amino) ethyl propionate (B1217596). patsnap.com

Furthermore, ethyl propiolate can act as a dipolarophile in [3+2] cycloaddition reactions. For example, it reacts with nonstabilized azomethine ylides to form cycloadducts, which can be precursors to complex molecules like epibatidine (B1211577) analogues. nih.gov It also participates in 1,3-dipolar cycloadditions with nitrile oxides, generated in situ, to produce isoxazoles. sciepub.com The regioselectivity of these cycloadditions can be influenced by the solvent. sciepub.com

Reactions with Heterocyclic Nitrogen Bases, including Pyridines

The interaction of this compound and related acetylenic esters with pyridine (B92270) and its derivatives leads to a variety of interesting products. In the absence of other nucleophiles, pyridines can react with acetylenic esters to form zwitterionic intermediates, which can then undergo further transformations. For example, the reaction of 3,5-dimethylpyridine (B147111) with methyl propiolate yields methyl [1,2-dihydro-1-(trans-2-methoxycarbonylvinyl)-3,5-dimethyl-2-pyridyl]propiolate. rsc.org

The addition of a proton donor, such as methanol (B129727) or water, to the reaction of pyridines with acetylenic esters can lead to the formation of 1,2-dihydropyridines. rsc.org In another instance, the presence of ethyl propiolate was found to alter the regioselectivity of the reaction between benzynes and pyridine N-oxides, favoring the formation of 3-substituted pyridine products. rsc.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis significantly expands the reaction scope of this compound, enabling a range of C-H activation, cross-coupling, and cyclization reactions.

C-H Activation and Functionalization Mediated by Transition Metals

Transition metals, particularly rhodium and cobalt, are effective catalysts for C-H activation reactions involving substrates like this compound. These reactions allow for the direct formation of new carbon-carbon bonds at otherwise unreactive C-H sites.

Rhodium(III) catalysts, for example, can mediate the C-H activation of N-phenoxyacetamides and their subsequent reaction with propiolates in a redox-neutral cascade annulation. acs.org Similarly, Rh(III)-catalyzed C-H activation of arylhydrazines and their cyclization with acrylates provides a route to 2,3-dihydro-1H-indazoles. mdpi.com While these examples use acrylates, the reactivity is analogous for propiolates. The mechanism often involves the formation of a metallacyclic intermediate followed by migratory insertion of the alkyne. mdpi.comnih.gov

Cobalt catalysts have also emerged as powerful tools for C-H functionalization. acs.org High-valent cobalt species can catalyze the C-H activation of various arenes and heteroarenes, which can then couple with alkynes. nih.gov The directing group on the substrate often plays a crucial role in controlling the regioselectivity of these reactions. nih.gov

Cross-Coupling Methodologies Involving Pyridyl and Acetylenic Moieties

The pyridyl and acetylenic groups of this compound can both participate in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly well-established for creating C-C bonds. acs.org For instance, the pyridyl group can direct cross-coupling reactions, and the acetylenic moiety can act as a coupling partner in reactions like the Sonogashira coupling.

Palladium catalysts are also used in the cross-coupling of alkenyldimethyl(2-pyridyl)silanes with organic halides, where the 2-pyridylsilyl group acts as a removable activating group. organic-chemistry.org This highlights the utility of the pyridyl moiety in facilitating cross-coupling reactions.

Specific Catalytic Systems (e.g., Gold, Cobalt, Rhodium Catalysis) in Propiolate Reactivity

Several transition metals have been shown to have unique catalytic activities with ethyl propiolate and related compounds.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are known to be highly effective in activating alkynes towards nucleophilic attack. unimi.itresearchgate.net Gold-catalyzed hydroarylation of ethyl propiolate with arenes proceeds via a trans-hydroarylation mechanism. researchgate.net Gold catalysts can also be used in the oxidation of alkynes. For example, gold-catalyzed reactions of ynamides with pyridine N-oxides lead to the formation of α-oxo gold carbenoid intermediates, which can undergo further transformations. bham.ac.uknih.gov

Cobalt Catalysis: Cobalt catalysts are used in a variety of transformations, including the hydroaminomethylation of olefins, where a cobalt complex promotes a domino hydroformylation-reductive amination sequence. nih.gov Cobalt complexes are also employed in the [2+2+2] cycloaddition of alkynes and nitriles to synthesize pyridines. rsc.org The regioselectivity of these reactions can often be controlled by the steric and electronic properties of the substrates. rsc.org Furthermore, cobalt can catalyze the annulation of o-haloaromatic ketones with terminal alkynes to produce indenols. researchgate.net

Rhodium Catalysis: Rhodium catalysts are widely used in C-H activation and annulation reactions. beilstein-journals.org For example, rhodium(III) complexes can catalyze the reaction of anilines with methyl propiolate, leading to C-C bond formation at the ortho position of the aniline. nih.gov Rhodium is also employed in [2+2+2] and other cycloaddition reactions involving alkynes. researchgate.netliverpool.ac.uk The ligand environment around the rhodium center can be crucial in controlling the regioselectivity and enantioselectivity of these transformations. researchgate.net

Interactive Data Table of Selected Reactions

Based on the conducted research, there is a notable scarcity of specific studies detailing the multicomponent and domino/cascade reactions of This compound . The available scientific literature extensively covers the reactivity of the parent compound, ethyl propiolate, in a wide array of transformations. However, direct and specific examples involving the 2-pyridyl substituted variant as a substrate in the requested reaction sequences are not prominently reported in the searched scientific literature.

One study noted an attempt to use a related compound, methyl 3-(pyridin-2-yl)propiolate, in a 1,3-dipolar cycloaddition domino reaction, which unfortunately did not yield the desired product, suggesting potential challenges in the reactivity of such substituted propiolates under certain conditions. nih.gov

General methodologies for three-component reactions often involve substrates like ethyl propiolate reacting with various partners. For instance, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and ethyl propiolate has been developed for the synthesis of imidazo[1,2-a]pyridines. rsc.org While this demonstrates the utility of the pyridine moiety and the propiolate framework in such reactions, it does not specifically employ this compound as the starting material.

Similarly, phosphine-catalyzed three-component coupling reactions of ethyl propiolate with aldehydes and nucleophiles are well-established. scirp.orgscirp.org These reactions proceed through the formation of a vinylphosphonium salt intermediate. In one instance, a reaction involving 2-pyridinecarboxaldehyde (B72084) as the aldehyde component with ethyl propiolate and phthalimide (B116566) was reported to yield N-[1-Ethoxycarbonyl-3-oxo-3-(2-pyridyl)propyl]phthalimide. scirp.org This highlights a successful integration of a pyridine-containing aldehyde in a multicomponent setup with ethyl propiolate, but again, the starting propiolate is not substituted with the pyridyl group.

Domino and cascade reactions represent a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. These reactions, where multiple bond-forming events occur in a single synthetic operation, are a cornerstone of modern organic synthesis. rsc.orgresearchgate.net Research in this area has explored the use of various activated alkynes, including propiolates, in intricate cascade sequences to build diverse heterocyclic systems. thieme-connect.com However, specific examples initiating such cascades with this compound are not described in the accessed literature.

The synthesis of compounds related to this compound, such as ethyl 3-(2-pyridineamino)propionate, has been reported through different synthetic routes, for example, from 2-aminopyridine and ethyl acrylate. patsnap.com This indicates that while pyridyl-containing propionate structures are of interest, their application as the propiolate component in multicomponent and domino reactions appears to be an underexplored area of research based on the available search results.

Synthetic Utility in Complex Molecule Construction and Heterocyclic Scaffolds

Construction of Diverse Nitrogen-Containing Heterocycles

The strategic placement of the pyridine (B92270) nitrogen in relation to the reactive propiolate moiety makes ethyl 3-(2-pyridyl)propiolate an exceptional precursor for the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds. These scaffolds are of immense interest due to their prevalence in natural products, pharmaceuticals, and materials science.

Synthesis of Pyridine and Fused Pyridine Derivatives

This compound serves as a key reactant in various methodologies for constructing substituted and fused pyridine rings. These reactions often exploit the reactivity of the alkyne and the directing or participating role of the pyridine nitrogen. For instance, cycloaddition reactions involving ethyl propiolate can lead to the formation of highly functionalized pyridine derivatives. chemicalbook.com The synthesis of pyridines and their fused counterparts is of significant interest due to their wide-ranging biological activities. mdpi.comresearchgate.netnih.govnih.gov

One notable application involves the reaction of pyridinium (B92312) ylides with ethyl propiolate. This 1,3-dipolar cycloaddition reaction provides a direct route to indolizine (B1195054) derivatives, which are fused pyridine systems. tandfonline.comresearchgate.netsemanticscholar.org The reaction of 4-(piperidin-1-yl)pyridine with phenacyl bromides and ethyl propiolate, for example, yields ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues. tandfonline.com This transformation highlights the utility of ethyl propiolate in constructing polycyclic aromatic systems containing a pyridine core.

Furthermore, the development of novel synthetic methods continues to expand the scope of pyridine synthesis. For example, cascade reactions of α,β-unsaturated ketones with 1,1-enediamines can produce 2-amino-4,6-diarylpyridines. organic-chemistry.org While not directly involving this compound, these advancements in pyridine synthesis underscore the ongoing efforts to access this important heterocyclic motif, for which versatile building blocks like ethyl propiolate are highly valuable.

Formation of Quinolizines and Other Polycyclic Systems

The reactivity of this compound extends to the synthesis of more complex polycyclic systems, such as quinolizines. Quinolizine scaffolds are present in various natural products and biologically active molecules. An environmentally friendly cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water has been shown to produce quinolizines and quinolizinium (B1208727) salts with high site-selectivity. acs.org This reaction demonstrates the potential for developing sustainable methods for constructing complex heterocyclic systems.

Moreover, the versatility of ethyl propiolate is showcased in its participation in multi-component reactions to build intricate molecular frameworks. For instance, a one-pot, three-component reaction of tryptamines, propiolates, and α,β-unsaturated aldehydes can construct the hexahydroindolo[2,3-a]quinolizine framework. thieme-connect.com This reaction proceeds through a Michael addition followed by a Pictet-Spengler reaction, highlighting the ability of propiolates to participate in sequential reaction cascades to generate molecular complexity.

Access to Imidazo[1,2-a]pyridines through A3-Coupling Reactions

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, making them important targets in medicinal chemistry. nih.govacs.org this compound and related propiolates are key components in the A³-coupling (alkyne-aldehyde-amine) reaction, a powerful tool for the synthesis of these scaffolds. nih.govacs.orgresearchgate.net

The copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, including ethyl propiolate derivatives, provides a direct and efficient route to a variety of imidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction is believed to proceed via the formation of a propargylamine (B41283) intermediate, which then undergoes a 5-exo-dig cyclization to form the fused imidazole (B134444) ring. nih.gov The versatility of this method allows for the synthesis of a diverse library of imidazo[1,2-a]pyridine (B132010) derivatives by varying the aldehyde and alkyne components. acs.orgresearchgate.net For example, the use of a Cu/SiO₂ heterogeneous catalyst has been shown to be effective in the A³-coupling reaction to produce these pharmacologically relevant scaffolds. researchgate.net This approach offers advantages such as easy catalyst separation and reduced metal waste. researchgate.net

Role as an Enabling Intermediate in Medicinal Chemistry Synthesis

The utility of this compound extends beyond the synthesis of diverse heterocyclic systems to its crucial role as an intermediate in the preparation of biologically active molecules and drug-like compounds. Its ability to introduce a pyridylpropiolate fragment into a molecule makes it a valuable tool for medicinal chemists.

Precursors to Biologically Relevant Scaffolds and Drug-like Molecules

This compound and its derivatives serve as precursors to a variety of scaffolds that are relevant to drug discovery. cam.ac.ukoup.com The pyridine ring is a common motif in many pharmaceuticals, and the propiolate group provides a handle for further functionalization. nih.govmdpi.com The synthesis of complex small molecules inspired by natural products often utilizes versatile building blocks to generate structural diversity. cam.ac.uk

For example, the reaction of ethyl 3-(pyridin-2-ylamino)propanoate, a derivative of this compound, is a key step in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. chemicalbook.compatsnap.comgoogle.com This intermediate is typically prepared from 2-aminopyridine (B139424) and ethyl acrylate (B77674). chemicalbook.compatsnap.comgoogle.com This highlights how derivatives of this compound play a direct role in the synthesis of marketed drugs.

The following table summarizes the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate for Dabigatran etexilate.

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | 120-160 | 16-20 | 85 | chemicalbook.comgoogle.com |

| 2-Aminopyridine, Ethyl acrylate | Acetic acid | - | 80-85 | Overnight | 81 | patsnap.comgoogle.com |

| 2-Aminopyridine, Ethyl acrylate | Silica gel, aluminum oxide, or molecular sieve supported Brønsted acid | - | 80-120 | 12-24 | 50-76 | google.com |

Applications in the Synthesis of Pharmacologically Significant Structures

The application of this compound and related compounds extends to the synthesis of various pharmacologically significant structures. The imidazo[1,2-a]pyridine core, accessible through A³-coupling reactions with propiolates, is found in several drugs, including the anxiolytic alpidem (B1665719) and the hypnotic zolpidem. nih.gov The development of efficient synthetic routes to these scaffolds is therefore of high importance. nih.gov

Furthermore, indolizine derivatives, synthesized using ethyl propiolate, have been investigated for their potential as antiangiogenic agents. acs.org In these studies, the indolizine scaffold serves as a tripodal platform for further functionalization, including the attachment of biotin (B1667282) tags for affinity chromatography. acs.org This demonstrates the utility of ethyl propiolate in creating complex molecules with specific biological functions.

The following table provides examples of pharmacologically significant structures synthesized using ethyl propiolate or its derivatives.

| Compound Class | Synthetic Method | Key Reagents | Biological Relevance | Reference |

| Imidazo[1,2-a]pyridines | A³-Coupling | 2-Aminopyridine, Aldehyde, Ethyl propiolate | Anxiolytic, Hypnotic | nih.gov |

| Dabigatran etexilate | Multi-step synthesis | 2-Aminopyridine, Ethyl acrylate | Direct thrombin inhibitor | chemicalbook.compatsnap.comgoogle.com |

| Indolizine-based antiangiogenic agents | 1,3-Dipolar cycloaddition | Pyridinium salt, Ethyl propiolate | Antiangiogenic | acs.org |

| Larvicidal indolizines | 1,3-Dipolar cycloaddition | 4-(piperidin-1-yl)pyridine, Phenacyl bromides, Ethyl propiolate | Larvicidal against Anopheles arabiensis | tandfonline.com |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 2 Pyridyl Propiolate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For derivatives of Ethyl 3-(2-Pyridyl)propiolate, ¹H NMR spectra reveal characteristic signals for the protons of the pyridine (B92270) ring and the ethyl group. For instance, in a related compound, Ethyl 3-(pyridin-2-ylamino)propionate, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks corresponding to the different protons. The pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm), while the ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. google.com

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridyl-H | 8.06 | d | 3.9 |

| Pyridyl-H | 7.36 | t | 7.1 |

| Pyridyl-H | 6.36 | d | 8.3 |

| NH | 6.53 | t | 5.5 |

| CH₂ (ethyl) | 4.21-4.03 | m | - |

| CH₂ (propyl) | 3.68-3.52 | m | - |

| CH₂ (propyl) | 2.60 | dd | 8.0, 3.8 |

| CH₃ (ethyl) | 1.34-1.05 | m | - |

Data for Ethyl 3-(pyridin-2-ylamino)propionate in CDCl₃. google.com

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 153.0 |

| C≡C | 94.7 |

| C≡C | 93.6 |

| O-CH₂ | 62.0 |

| CH₃ | 14.0 |

| Si(CH₃)₃ | -0.88 |

Data for Ethyl 3-(trimethylsilyl)propiolate in CDCl₃. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The FT-IR spectrum of this compound and its derivatives is characterized by several key absorption bands. A strong absorption band corresponding to the C≡C triple bond stretch is typically observed in the range of 2100-2260 cm⁻¹. For example, the FT-IR spectrum of Ethyl 3-(trimethylsilyl)propiolate shows a prominent peak at 2183 cm⁻¹ for the C≡C stretch. rsc.org The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong absorption band, usually found between 1700 and 1750 cm⁻¹. In the case of Ethyl 3-(trimethylsilyl)propiolate, this peak appears at 1713 cm⁻¹. rsc.org The vibrations of the pyridine ring and the C-H bonds of the ethyl group also produce characteristic peaks in the fingerprint region of the spectrum. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While strong in IR, the carbonyl stretch is often weak in the Raman spectrum. Conversely, the C≡C triple bond, being more polarizable, often gives a strong signal in the Raman spectrum. unina.it This complementary nature makes the combined use of FT-IR and FT-Raman a powerful approach for unambiguous functional group identification.

Table 3: Key FT-IR Vibrational Frequencies for Derivatives of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C≡C | Stretch | 2100 - 2260 |

| C=O (Ester) | Stretch | 1700 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C=N, C=C (Pyridine) | Ring Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure.

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis reveals the exact conformation of the molecule in the solid state. For example, the crystal structure of a related compound, 3-(2-amino-pyridinium)-propionate monohydrate, shows a monoclinic crystal system with the space group P21/c. researchgate.net The analysis of such structures reveals the planarity of the pyridine ring and the specific arrangement of the propiolate and ethyl substituents. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.netgoogle.com These details are crucial for understanding the solid-state properties of the material.

Table 4: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.0800(16) |

| b (Å) | 15.242(3) |

| c (Å) | 7.1698(14) |

| β (°) | 104.30(3) |

| Z | 4 |

Data for 3-(2-amino-pyridinium)-propionate monohydrate. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of a molecule by analyzing its fragmentation pattern upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum is particularly informative. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ester group, loss of the ethyl group, and fragmentation of the pyridine ring. libretexts.orgresearchgate.net For instance, the loss of an ethoxy radical (•OCH₂CH₃) would result in an acylium ion, which is a common fragment for esters. libretexts.org The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring and the conjugated propiolate system constitute the primary chromophores. The pyridine ring typically exhibits π → π* transitions. The conjugation of the triple bond with the pyridine ring and the ester group influences the energy of these transitions. The UV-Vis spectrum would be expected to show absorption bands corresponding to these electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the pyridine ring.

Computational Chemistry and Theoretical Investigations of Ethyl 3 2 Pyridyl Propiolate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. sioc-journal.cnnih.gov It is particularly effective for studying reaction mechanisms by calculating the geometries of reactants, products, and high-energy transition states. nih.gov For reactions involving pyridyl compounds and propiolates, DFT has been instrumental in elucidating complex multi-step processes. researchgate.netmdpi.com

DFT calculations can map out the entire energy landscape of a reaction, identifying the most favorable pathways. For instance, in catalyzed reactions involving pyridine (B92270) derivatives, DFT helps to understand the roles of catalysts and additives, such as the involvement of K2CO3 in promoting C-H activation and stabilizing intermediates. sioc-journal.cn The theory can also predict regioselectivity by comparing the activation barriers of different possible reaction pathways. rsc.org

A key application of DFT is the location of transition states (TSs) and the construction of reaction energy profiles. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. nih.govmdpi.com By identifying the single imaginary frequency in the vibrational analysis, chemists can confirm a calculated structure as a true transition state. mdpi.com

In the context of cycloaddition reactions involving ethyl propiolate, DFT calculations have been used to explain observed regioselectivity. For example, in the reaction between 1-(propergyl)pyridinium-3-olate and ethyl propiolate, two major regioisomers are formed. mdpi.comnih.gov DFT calculations at the B3LYP/6-31G(d,p) level were employed to calculate the activation energies for the different possible pathways. mdpi.com The analysis showed that the transition states leading to the experimentally observed products had lower activation energies compared to other potential, but unobserved, products. mdpi.comnih.gov This agreement between theoretical calculations and experimental outcomes underscores the predictive power of DFT in mechanistic studies. nih.gov

Below is a representative table illustrating how energy profile data is presented. The values are hypothetical for Ethyl 3-(2-Pyridyl)propiolate reactions, based on similar systems.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Pathway A (Regioisomer 1) | TS-A | 15.5 | -25.0 |

| Pathway B (Regioisomer 2) | TS-B | 16.2 | -23.8 |

| Pathway C (Not Observed) | TS-C | 22.1 | -15.3 |

The electronic properties of a molecule are fundamental to its reactivity. DFT is widely used to calculate key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). nih.govnih.govmdpi.commdpi.com

The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for understanding chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer and chemical reactions. irjweb.com For pyridine-based compounds, the HOMO-LUMO gap can reveal the potential for intramolecular charge transfer. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. mdpi.com It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MEP maps, red-colored areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored areas represent positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For a molecule like this compound, the MEP would highlight the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group as potential sites for electrophilic interaction. nih.govmdpi.com

Here is a typical data table for FMO analysis. The values are representative for a heterocyclic compound similar to this compound.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.880 |

| E_LUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Transition State Calculations and Energy Profile Analysis

Molecular Electron Density Theory (MEDT) for Understanding Reaction Pathways and Regioselectivity

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.netluisrdomingo.com This theory has been successfully applied to understand the mechanisms of cycloaddition reactions, including those involving ethyl propiolate. mdpi.com

A study of the [3+2] cycloaddition reaction between aryl azides and ethyl propiolate using MEDT found that the reaction proceeds through a polar, single-step mechanism, refuting the possibility of a zwitterionic intermediate that had been previously postulated. mdpi.com Analysis of the Global Electron Density Transfer (GEDT) at the transition state indicates the polar nature of the reaction. mdpi.com A positive GEDT value signifies that electron density flows from one reactant (the nucleophile) to the other (the electrophile). mdpi.com

Topological analysis of the Electron Localization Function (ELF) is a key component of MEDT. researchgate.netmdpi.com The ELF provides a clear picture of electron pairing and localization, allowing chemists to visualize the formation and breaking of bonds throughout a reaction. mdpi.com In the case of the aryl azide (B81097) and ethyl propiolate reaction, ELF analysis revealed a two-stage, one-step mechanism, where the formation of the two new single bonds is not simultaneous but occurs sequentially within a single transition state. mdpi.com This detailed mechanistic insight helps to rationalize the observed regioselectivity of the reaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Elucidating Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within and between molecules by transforming the complex wave function into a localized, Lewis-like structure of bonds and lone pairs. taylorandfrancis.comuni-muenchen.de This method provides quantitative insights into hyperconjugation, intramolecular charge transfer, and donor-acceptor interactions. taylorandfrancis.comresearchgate.net

The core of NBO analysis is the examination of interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). researchgate.net A higher E(2) value indicates a stronger interaction. taylorandfrancis.com

The following table presents example NBO analysis data, showing donor-acceptor interactions and their stabilization energies for a representative molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N_pyridyl | π(C=C)_alkyne | 5.45 |

| π(C=C)_pyridyl | π(C=O)_ester | 2.10 |

| LP(2) O_carbonyl | σ(C-C)_ester | 1.85 |

| σ(C-H)_pyridyl | LP(1) N_pyridyl | 0.50 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govconicet.gov.ar By partitioning the crystal electron density, a unique molecular surface is generated for each molecule, upon which various properties can be mapped. iucr.org

A key visualization is the d_norm surface, which maps the normalized contact distance. On this surface, red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. scirp.org Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation. nih.gov

The table below shows a typical breakdown of intermolecular contacts derived from Hirshfeld surface analysis for a heterocyclic compound. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 57.7 |

| C···H / H···C | 18.1 |

| N···H / H···N | 17.7 |

| O···H / H···O | 2.7 |

| Other | 3.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. unige.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. unito.it

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds. MD can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between them, and the timescales of conformational changes. unito.itresearchgate.net This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

MD simulations are also invaluable for studying intermolecular interactions in the liquid phase or in complex biological systems. mdpi.com By simulating the molecule in a solvent box, one can analyze the structure and dynamics of the solvation shell, including the formation and lifetime of hydrogen bonds with solvent molecules. This provides a more realistic picture of the molecule's behavior than gas-phase calculations alone and is essential for accurately modeling reaction dynamics and binding processes in solution. unimore.it

Future Research Directions and Emerging Trends in Ethyl 3 2 Pyridyl Propiolate Chemistry

Development of Novel Stereoselective Transformations

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The activated alkyne of ethyl 3-(2-pyridyl)propiolate is an ideal platform for developing new asymmetric reactions.

Future research will likely focus on several key areas:

Asymmetric Conjugate Additions: The propiolate system is a prime candidate for asymmetric conjugate addition reactions. Research could explore the use of chiral organocatalysts or transition metal complexes to deliver nucleophiles to the alkyne in a stereocontrolled manner. While protocols for the asymmetric addition of alkynes to aldehydes and other acceptors are known, applying these principles to create chiral centers from the propiolate itself is a promising avenue. csic.esmdpi.comrsc.org

Directed Catalysis: The pyridyl nitrogen atom can act as a coordinating group for a chiral metal catalyst. This chelation could position the catalyst to direct incoming reagents to one face of the molecule, enabling high levels of stereoselectivity in reactions such as hydrogenations, borylations, or cycloadditions. mdpi.com Chiral pyridine-ligand complexes have proven effective in various asymmetric transformations, and this intramolecular approach could offer unique advantages. mdpi.com

Stereoselective Cycloadditions: The propiolate is an excellent dipolarophile and dienophile. Developing enantioselective [3+2] and [4+2] cycloaddition reactions using chiral Lewis acids or organocatalysts could provide rapid access to complex, stereochemically rich heterocyclic frameworks. mdpi.comnih.gov For instance, enantioselective [3+2] cycloadditions with azomethine imines have been achieved with related propiolates using chiral copper complexes. mdpi.com

Integration into Sustainable and Green Synthetic Processes (e.g., Flow Chemistry, Aqueous Media)

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly driving synthetic strategy. rsc.org this compound is well-suited for integration into these modern, sustainable workflows.

Flow Chemistry: Continuous-flow synthesis offers enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch methods. mdpi.comrsc.org For reactions involving highly reactive intermediates, such as those generated from propiolates, or potentially hazardous reagents like azides in click reactions, flow chemistry minimizes risk by keeping the volume of reactive material low at any given time. acs.org Future work could develop telescoped, multi-step flow syntheses that use this compound to generate complex molecules without isolating intermediates. mdpi.comacs.org The synthesis of the antiepileptic drug rufinamide, for example, has been significantly improved using flow reactors to handle unstable propiolamide (B17871) and organic azide (B81097) intermediates safely. mdpi.comrsc.orgacs.org

Aqueous Media: Performing reactions in water is a primary goal of green chemistry. The pyridine (B92270) moiety in this compound may confer sufficient water solubility to enable reactions in aqueous media, potentially eliminating the need for volatile organic solvents. nsf.govfigshare.com Copper-catalyzed borylation of acetylenic esters has been successfully demonstrated in water, affording products with high regio- and stereoselectivity. nsf.govorganic-chemistry.org Similar hydrocarboxylation and cycloisomerization reactions have also been developed in aqueous systems, suggesting a broad scope for green transformations. mdpi.com

Exploration of New Catalytic Systems and Metal-Free Approaches

Catalysis is key to efficient and selective synthesis. Research into this compound will benefit from exploring novel catalytic systems that offer milder conditions, lower costs, and reduced environmental impact. nih.gov

New Catalytic Systems: While palladium has been a workhorse, newer catalytic systems based on more abundant and less toxic metals like copper and gold are emerging. nih.gov Gold catalysts, for instance, are highly effective at activating alkynes for [4+2] cycloadditions with nitriles to form substituted pyridines. rsc.org Copper(II) sulfate, an inexpensive and simple salt, has been shown to catalyze the borylation of acetylenic esters in water. nsf.govorganic-chemistry.org The pyridine nitrogen in the substrate itself could serve as a ligand in a cooperative catalytic cycle. mdpi.com

Metal-Free Approaches: A major trend in modern synthesis is the avoidance of transition metals altogether. rsc.orgmdpi.com

Organocatalysis: Small organic molecules can catalyze a wide range of reactions. Phosphines and amines can act as nucleophilic catalysts, activating ethyl propiolate to form zwitterionic intermediates that can then engage in various annulation or multicomponent reactions. csic.esresearchgate.netbeilstein-journals.org Organocatalysts have also been designed to accelerate azide-alkyne cycloadditions, offering a metal-free alternative to traditional click chemistry. nih.gov

Photoredox Catalysis: This rapidly expanding field uses visible light to drive chemical reactions under exceptionally mild conditions. nih.govacs.orgsci-hub.seacs.org By using an organic dye or metal-complex photosensitizer, radical intermediates can be generated from this compound or a reaction partner. beilstein-journals.org This approach could enable novel C-H functionalization, trifluoromethylation, and cyclization cascades that are difficult to achieve through other means. nih.govacs.org Photoinduced reactions of pyridine N-oxides with alkynes have already demonstrated the potential for metal-free functionalization. acs.org

Expansion of Applications in Chemical Biology and Drug Discovery beyond Synthetic Intermediates

The unique combination of a biocompatible heterocycle and a reactive chemical handle makes this compound a molecule of high interest for applications at the interface of chemistry and biology.

Chemical Biology and Bioconjugation: The propiolate functional group is a well-established reactive partner for the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This allows this compound to be used as a molecular probe or for bioconjugation. It could be used to label azide-modified biomolecules in complex biological systems, potentially under metal-free conditions. nih.govmdpi.com Furthermore, its ability to react readily with thiols makes it a versatile agent for modifying cysteine residues in proteins or for use as an analytical reagent to detect thiols. chemicalbook.com

Drug Discovery Scaffolds: Rather than being just an intermediate, the molecule can serve as a key building block for creating libraries of complex heterocyclic compounds for drug discovery. mdpi.com The pyridine ring is a privileged scaffold found in countless pharmaceuticals. By using the propiolate's reactivity in [3+2] or [4+2] cycloadditions, novel fused heterocyclic systems like indolizines, pyrrolopyridazines, and pyrazoles can be synthesized efficiently. nih.govmdpi.comacs.org These new molecular architectures can then be screened for a wide range of biological activities, from anticancer to anti-inflammatory effects. nih.gov The coupling of propiolates with gramine (B1672134) derivatives to form tryptophan analogues further highlights its utility in synthesizing compounds of biological relevance. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2-Pyridyl)propiolate, and what factors influence reaction yields?

this compound is commonly synthesized via Sonogashira coupling between pyridyl halides and ethyl propiolate derivatives. For example, ligand-free copper(I)-catalyzed coupling of (pyridin-2-yl)boronic acid with ethyl propiolate under inert conditions yields the target compound with >90% efficiency . Alternative methods include one-pot protocols using ethyl propiolate and pyridyl precursors, achieving yields of 85–95% after purification by silica gel chromatography (Et2O/hexane gradients) . Key factors include catalyst loading (5–10 mol% Cu), solvent polarity (MeOH/DCM mixtures), and inert atmosphere to prevent alkyne oxidation.

Q. How is column chromatography optimized for purifying this compound derivatives?

Silica gel chromatography with gradient elution (e.g., Et2O/hexane from 2:1 to neat Et2O) effectively isolates this compound derivatives. For example, bicyclic pyrazolidinone derivatives synthesized from ethyl propiolate achieved 99% purity using this method . Solvent selection is critical: polar solvents like ethyl acetate are avoided to prevent ester hydrolysis, while hexane/Et2O mixtures balance polarity for optimal separation.

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Pyridyl protons resonate at δ 7.2–8.5 ppm (multiplet), while the ethoxy group appears as a triplet at δ 1.3 ppm (CH3) and quartet at δ 4.2 ppm (CH2) .

- IR : Strong absorption at 2200–2250 cm⁻¹ (C≡C stretch) and 1700–1750 cm⁻¹ (ester C=O stretch) .

- HRMS : Molecular ion [M+H]+ at m/z 176.1 (C9H9NO2+) confirms the structure .

Advanced Research Questions

Q. How does reaction temperature influence selectivity in Diels-Alder reactions involving this compound?

Temperature controls both reactivity and side reactions. At 100°C, this compound reacts stoichiometrically in Diels-Alder reactions with methylfuran (MF), yielding phenol derivatives with >80% selectivity. Above 100°C, side reactions (e.g., alkyne oligomerization) dominate, consuming excess reagent and degrading products. For example, at 130°C, 1.5 equivalents of ethyl propiolate are consumed, reducing selectivity to 60% .

| Temperature (°C) | Conversion (%) | Selectivity (%) | Side Reactions Identified |

|---|---|---|---|

| 100 | 95 | 82 | None |

| 130 | 98 | 60 | Oligomerization, hydrolysis |

Methodological Recommendation : Conduct reactions at 100°C with excess reagent (5 eq.) and recover unreacted ethyl propiolate via distillation .

Q. What catalytic systems enhance enantioselectivity in cycloadditions using this compound?

Chiral Lewis acids (e.g., Cu(I)/bisoxazoline complexes) paired with 4Å molecular sieves achieve up to 94% enantiomeric excess (ee) in pyrazolidinone synthesis. For example, azomethine imine cycloaddition with ethyl propiolate at –40°C yields bicyclic derivatives with 94% ee . The sieves adsorb moisture, stabilizing the catalyst’s chiral environment.

Q. How do additives like ZnCl2 impact reaction outcomes in this compound-mediated syntheses?

ZnCl2 accelerates Diels-Alder reactions but requires precise optimization. At 10 mol% loading, selectivity for phenol derivatives increases to 85% (vs. 70% without ZnCl2). Excess ZnCl2 (>20 mol%) promotes side reactions, reducing selectivity by 15–20% .

Q. What strategies resolve contradictions in solvent effects for alkyne functionalization?

Conflicting reports on solvent polarity arise from competing mechanisms. For example:

- Polar solvents (MeOH) : Improve solubility of pyridyl intermediates but risk ester hydrolysis.

- Nonpolar solvents (DCM) : Favor coupling efficiency but slow reaction kinetics. A mixed solvent system (MeOH/DCM 2:1) balances these effects, achieving 92% yield in Sonogashira couplings .

Data Contradiction Analysis

Q. Why do some studies report higher alkyne stability than others under similar conditions?

Discrepancies stem from trace oxygen or moisture. This compound degrades rapidly in the presence of O2 (forming ketones) or H2O (via hydrolysis). Studies using rigorous inert atmospheres (N2/Ar) report <5% degradation over 24 hours, while non-inert setups observe 20–30% loss .

Methodological Recommendations

- Purification : Use silica gel chromatography with Et2O/hexane gradients to avoid ester hydrolysis .

- Catalysis : Employ Cu(I)/chiral ligand systems at sub-zero temperatures for enantioselective cycloadditions .

- Side Reaction Mitigation : Monitor reaction temperature closely (<100°C) and use molecular sieves to adsorb moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.